molecular formula C7H8O3S.H3N<br>C7H11NO3S B8688134 Ammonium toluenesulfonate CAS No. 26447-09-6

Ammonium toluenesulfonate

Cat. No.: B8688134
CAS No.: 26447-09-6
M. Wt: 189.23 g/mol
InChI Key: IHRIVUSMZMVANI-UHFFFAOYSA-N
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Description

Ammonium toluenesulfonate, also known as ammonium p-toluenesulfonate, is an organic compound with the molecular formula C7H11NO3S. It is the ammonium salt of p-toluenesulfonic acid, which is a derivative of toluene. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium toluenesulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with ammonium hydroxide. The sulfonation process involves reacting toluene with sulfuric acid to form p-toluenesulfonic acid, which is then neutralized with ammonium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonate derivatives.

    Reduction: It can be reduced to produce toluene and other related compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ammonium toluenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.

    Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium toluenesulfonate involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonate group can stabilize negative charges, making it an effective leaving group in nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds with other molecules makes it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium toluenesulfonate
  • Potassium toluenesulfonate
  • Lithium toluenesulfonate
  • Methanesulfonate derivatives

Uniqueness

Ammonium toluenesulfonate is unique due to its ammonium cation, which provides different solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. Its ability to form hydrogen bonds and its strong acidic nature make it particularly useful in specific chemical and biochemical applications .

Properties

CAS No.

26447-09-6

Molecular Formula

C7H8O3S.H3N
C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

azane;2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3

InChI Key

IHRIVUSMZMVANI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O.N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 gallon tank containing 211 gallons of purified water was charged with 0.07 lbs. of sodium lauryl sulfate, and the aqueous solution was agitated to ensure homogeneity. A 66% aqueous solution of toluene sulfonic acid monohydrate, 500 lbs., was added followed by the addition of 5 gallons of purified water. Finally, an aqueous solution of ammonium hydroxide (17.5 gallons, 29-30% NH4OH by weight) was added. This catalyst solution had a density of 8.65 lb/gallon and a solids content of about 15±1%.
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